Superior Enantioselectivity of α-Isopropylstyrene vs. α-Methylstyrene in Chiral Ketone-Catalyzed Epoxidation
In a direct head-to-head comparison, the asymmetric epoxidation of α-isopropylstyrene (the target compound) with chiral ketone catalyst 2a resulted in an enantiomeric excess (ee) of 58%, which is substantially higher than the 30% ee achieved with α-methylstyrene under the same reaction conditions [1]. This difference is attributed to the increased steric bulk of the isopropyl group, which disfavors competing transition states and enhances selectivity [2].
| Evidence Dimension | Enantioselectivity (ee %) |
|---|---|
| Target Compound Data | 58% ee |
| Comparator Or Baseline | α-Methylstyrene, 30% ee |
| Quantified Difference | 28 percentage points higher ee |
| Conditions | Chiral ketone catalyst 2a, in organic solvent at −10 °C |
Why This Matters
This quantifiable increase in enantioselectivity makes α-isopropylstyrene a more valuable substrate for developing or optimizing asymmetric synthetic routes, directly impacting the purity and yield of chiral products.
- [1] Burke, C. P., & Shi, Y. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. The Journal of Organic Chemistry, 73(24), 9539–9543. https://doi.org/10.1021/jo801576k View Source
- [2] Burke, C. P., & Shi, Y. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. The Journal of Organic Chemistry, 73(24), 9539–9543. https://doi.org/10.1021/jo801576k View Source
